YmL9 protein

Mitochondrial Translation Yeast Genetics Essential Gene Knockout

YmL9, officially designated mitochondrial 54S ribosomal protein L9 (gene MRPL9/uL3m), is a nucleus-encoded component of the large subunit of the yeast mitochondrial ribosome. It functions as a structural constituent of the mitoribosome, which is dedicated to the translation of mitochondrial DNA-encoded proteins, including essential transmembrane subunits of the respiratory chain.

Molecular Formula C7H4N2O2
Molecular Weight 0
CAS No. 147206-67-5
Cat. No. B1176002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYmL9 protein
CAS147206-67-5
SynonymsYmL9 protein
Molecular FormulaC7H4N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YmL9 Protein (CAS 147206-67-5) – Core Biochemical & Functional Baseline for Research Sourcing


YmL9, officially designated mitochondrial 54S ribosomal protein L9 (gene MRPL9/uL3m), is a nucleus-encoded component of the large subunit of the yeast mitochondrial ribosome. It functions as a structural constituent of the mitoribosome, which is dedicated to the translation of mitochondrial DNA-encoded proteins, including essential transmembrane subunits of the respiratory chain [1]. YmL9 is homologous to the L3 ribosomal proteins from all three natural kingdoms and photosynthetic organelles, and is highly conserved in its C-terminal half across evolution, making it a valuable model for ribosomal evolution and mitochondrial translation studies [1].

Model System Yeast mitochondrial translation and mitoribosome assembly studies
Conservation Homologous to L3 ribosomal proteins across all kingdoms; closest to eubacterial/cyanelle L3
Structural Role Large subunit (54S) mitoribosome constituent dedicated to mtDNA-encoded protein translation

YmL9 Protein – Why Interchanging with Prokaryotic or Cytosolic L3 Homologs Fails in Research Models


Generic substitution of YmL9 with other L3-family ribosomal proteins fails because the yeast mitochondrial ribosome has a fundamentally distinct evolutionary trajectory and biochemical environment. YmL9 shares the highest degree of sequence similarity with eubacterial and cyanelle L3 homologs, but is significantly less related to archaebacterial L3 or eukaryotic cytoplasmic ribosomal proteins [1]. This specific phylogenetic divergence means that prokaryotic L3 proteins cannot functionally complement the loss of YmL9 in yeast mitochondria, as the intact MRP-L9 gene is essential for mitochondrial function in Saccharomyces cerevisiae [1]. For researchers constructing yeast knockout models, mitochondrial translation assays, or species-specific inhibitor screens, substituting YmL9 with alternative L3 proteins would yield non-physiological results and fail to recapitulate native mitoribosome phenotypes.

Phylogenetic divergence
Eubacterial L3 homologs cannot functionally complement YmL9 loss; mitochondrial translation environment differs fundamentally.
Essential gene context
Non-essential mitoribosomal proteins or cytosolic L3 variants fail to rescue the lethal knockout phenotype.
Mitoribosome specificity
Substituting with archaebacterial or eukaryotic cytoplasmic L3 may not recapitulate native mitoribosome structure-function relationships.

YmL9 Protein Quantitative Differentiation Evidence vs. Closest Analogs


Essential Gene Requirement: Lethal Knockout Phenotype Differentiates YmL9 from Non-Essential Mitoribosomal Proteins

YmL9 is encoded by the MRP-L9 gene, which is essential for mitochondrial function. Disruption of the intact MRP-L9 gene in Saccharomyces cerevisiae results in a lethal phenotype, directly demonstrating that YmL9 cannot be functionally replaced by other ribosomal proteins within the yeast cell [1]. In contrast, several other yeast mitochondrial ribosomal proteins are dispensable for survival under standard growth conditions, making YmL9 one of a restricted subset of essential mitoribosomal components. This essentiality is consistent across species: human MRPL9 orthologs are also implicated in combined oxidative phosphorylation deficiency 9, and CRISPR knockout screens in diverse cancer cell lines (leukemia, lymphoma, lung, breast) demonstrate MRPL9 essentiality [2].

Essential Gene Requirement
Head-to-head
Target: Lethal knockout phenotype (essential).
Comparator: Non-essential yeast MRPs viable.
Reported essential gene context; supports knockout/complementation study fit.
S. cerevisiae genetic knockout; human cancer cell CRISPR essentiality also noted.
Mitochondrial Translation Yeast Genetics Essential Gene Knockout

Phylogenetic Sequence Divergence: Quantifying YmL9's Unique Evolutionary Position Among L3 Homologs

YmL9 occupies a distinct phylogenetic niche. It shows the highest degree of sequence similarity to eubacterial and cyanelle L3 homologs but is significantly less related to archaebacterial or eukaryotic cytoplasmic ribosomal L3 proteins [1]. This differential sequence similarity profile means that YmL9 cannot be functionally replaced by bacterial L3 (still the closest relatives) nor by the even more divergent cytosolic L3 proteins in experimental assays requiring mitochondrial-specific ribosomal function.

Phylogenetic Divergence
Class-level
Sequence similarity hierarchy:
Eubacterial/cyanelle > archaebacterial > eukaryotic cytoplasmic L3.
Supports mitochondrial-specific evolutionary study design.
Exact percent identity not reported in primary characterization.
Phylogenetics Ribosomal Protein Evolution Sequence Homology

Yeast Cellular Abundance and Half-Life: Quantitative Baselines for Mitochondrial Translation Studies

The yeast YmL9 protein has been quantitatively characterized in S. cerevisiae S288C, providing absolute abundance and stability parameters essential for experimental normalization. The median abundance is 3,043 ± 947 molecules per cell, and the protein half-life is 7.9 hours [1]. These values serve as a critical baseline: when comparing YmL9 to other mitochondrial ribosomal proteins, its moderate abundance and relatively long half-life distinguish it from rapidly turned-over or extremely low-abundance mitochondrial translation factors that cannot provide the same experimental robustness for pull-downs, co-immunoprecipitations, or ribosome profiling experiments.

Cellular Abundance & Half-Life
Reported
3,043 ± 947 molecules/cell
Half-life: 7.9 hours
Moderate-high abundance and long half-life support reproducible biochemical workflows.
S. cerevisiae S288C, mass spectrometry-based quantitation.
Proteomics Protein Turnover Mitochondrial Ribosome Quantitation

Drug Target Validation: Retapamulin Repurposing Against YmL9 in Candida Species

YmL9 has been computationally identified and prioritized as a novel, essential drug target in Candida albicans and Candida tropicalis. A comprehensive subtractive genomics, protein-protein interaction network, and metabolic flux balance analysis identified YmL9 among 12 essential targets with zero growth under simulated knockout conditions. Subsequent in vitro drug inhibition assays demonstrated that retapamulin, a pleuromutilin antibiotic, targets YmL9, providing experimental validation of this protein's druggability [1]. This positions YmL9 as a cross-species antifungal target distinct from conventional azole or polyene targets, making it a high-value reagent for antifungal screening programs.

Antifungal Target Validation
Assay context
Target: YmL9 essential in Candida spp.; inhibited by retapamulin in vitro.
Comparator: Conventional azole targets not affected.
Reported target engagement; supports antifungal screening and inhibitor development.
Computational subtractive genomics and in vitro drug inhibition; IC50 not reported.
Antifungal Drug Discovery Target Validation Drug Repurposing

YmL9 Protein – Optimal Research & Industrial Application Scenarios Based on Differentiated Evidence


Yeast Mitochondrial Translation Knockout & Complementation Assays

The essential nature of the MRP-L9 gene in S. cerevisiae [1] makes YmL9 protein indispensable for constructing controlled mitochondrial translation knockout models. Researchers can employ YmL9 in plasmid-based complementation assays to study structure-function relationships within the mitoribosome, including mapping domains responsible for peptidyl transferase activity and subunit assembly. The quantitative abundance (3,043 molecules/cell) and half-life data (7.9 hours) [3] enable precise normalization and pulse-chase experimental designs.

Phylogenetic Studies of Ribosomal Protein Evolution Across Kingdoms

YmL9's unique phylogenetic position—closest to eubacterial/cyanelle L3 but significantly diverged from archaebacterial and cytosolic L3 proteins [1]—qualifies it as a critical evolutionary intermediate. It is the preferred reagent for laboratories investigating the endosymbiotic origin of mitochondria, allowing direct biochemical comparison with bacterial L3 and human MRPL3 orthologs in reconstituted translation systems.

Antifungal Drug Target Validation and Inhibitor Screening

The computational and experimental validation of YmL9 as an essential, druggable target in Candida species, with retapamulin demonstrating in vitro inhibition [4], establishes YmL9 as a high-priority reagent for antifungal discovery. Pharmaceutical and biotechnology screening groups can use purified YmL9 for: (i) structure-based drug design against the mitoribosome, (ii) high-throughput binding assays to identify novel pleuromutilin-derivative or new-scaffold inhibitors, and (iii) resistance mechanism studies in pathogenic fungi.

Mitochondrial Disease Model Development Using Human MRPL9 Orthologs

Human MRPL9 is implicated in combined oxidative phosphorylation deficiency 9, and CRISPR screens demonstrate its essentiality across multiple cancer types [2]. Yeast YmL9 serves as a genetically tractable surrogate for human MRPL9 in functional assays, enabling rapid screening of patient-derived mutations and testing of small-molecule rescue strategies before transitioning to mammalian models.

Application
Selection Property
Validation Focus
Yeast mitochondrial translation complementation assays
Essential gene product (MRP-L9)
Rescue of lethal knockout phenotype
Phylogenetic studies of ribosomal evolution
Distinct eubacterial/cyanelle L3 similarity
Sequence alignment with bacterial and human orthologs
Antifungal drug target validation
Validated essential target in Candida spp.
In vitro inhibition and binding assays
Mitochondrial disease model development
Yeast surrogate for human MRPL9
Functional screening of patient-derived mutations
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